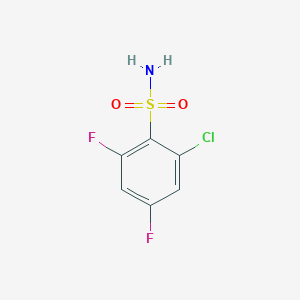
2-Chloro-4,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,6-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-difluorobenzene-1-sulfonamide typically involves the reaction of 2-chloro-4,6-difluorobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:
2-chloro-4,6-difluorobenzenesulfonyl chloride+NH3→2-chloro-4,6-difluorobenzene-1-sulfonamide+HCl
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4,6-difluorobenzene-1-sulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended aromatic systems.
Scientific Research Applications
2-chloro-4,6-difluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorine and fluorine atoms may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluorobenzenesulfonamide
- 2,5-difluorobenzenesulfonamide
- 2-chloro-1,4-difluorobenzene
Uniqueness
2-chloro-4,6-difluorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H4ClF2NO2S |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
2-chloro-4,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
XVZHCTWDLZHPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


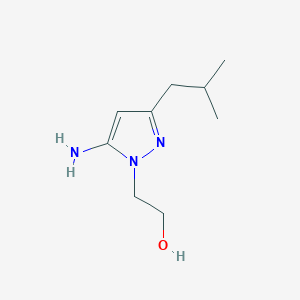
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
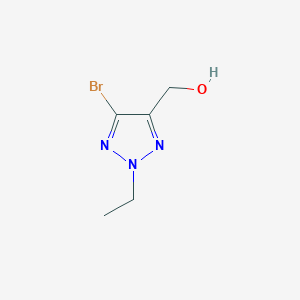

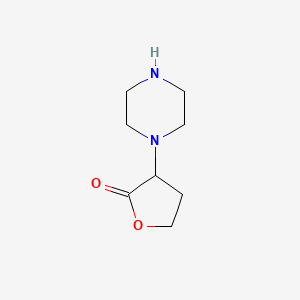
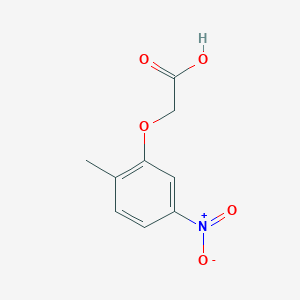
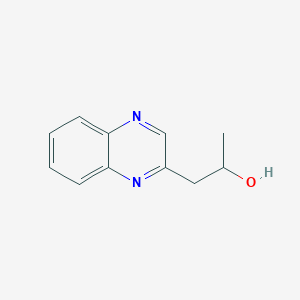
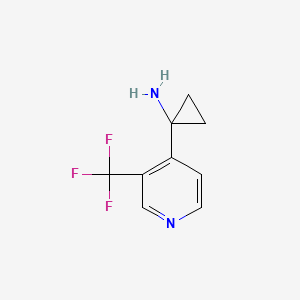
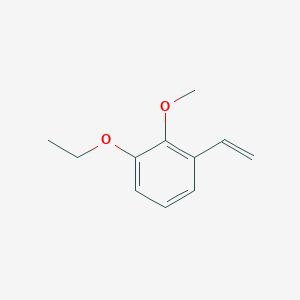
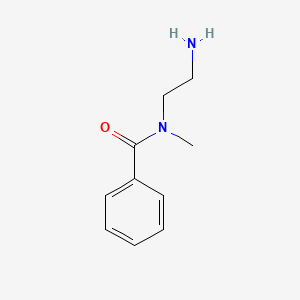
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
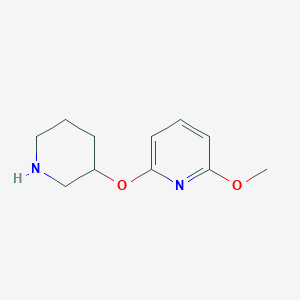
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)

